

Application Notes and Protocols for D-Arabinose-d2 in NMR Spectroscopy

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Compound of Interest

Compound Name: D-Arabinose-d2

Cat. No.: B12396679

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These application notes provide a comprehensive overview of the potential uses of **D-Arabinose-d2** in Nuclear Magnetic Resonance (NMR) spectroscopy. While specific literature on **D-Arabinose-d2** is limited, this document extrapolates from established principles of deuterium labeling and NMR analysis of carbohydrates to provide detailed protocols and application frameworks.

Introduction to D-Arabinose-d2 in NMR Spectroscopy

Deuterium (^2H or D) labeling of molecules, such as D-arabinose, offers several advantages for NMR spectroscopy studies. The substitution of protons (^1H) with deuterons simplifies ^1H NMR spectra by removing signals from the labeled positions, which can aid in signal assignment and the analysis of complex spectra.^[1] Furthermore, ^2H NMR spectroscopy provides a direct method to probe the labeled sites, offering insights into molecular conformation, dynamics, and metabolic pathways.^{[1][2]}

Key Advantages of **D-Arabinose-d2** in NMR:

- **Spectral Simplification:** Reduces complexity in ^1H NMR spectra, facilitating the analysis of overlapping signals.

- Conformational Analysis: ^2H NMR can provide information on the orientation and dynamics of C-D bonds, which is valuable for studying the conformation of the arabinose ring.
- Metabolic Tracing: **D-Arabinose-d2** can be used as a stable isotope tracer to follow the metabolic fate of arabinose in biological systems without the concerns of radioactivity.[3]
- Quantitative Analysis: Quantitative ^2H NMR (qNMR) can be used to determine the concentration and isotopic enrichment of D-arabinose and its metabolites.[2]

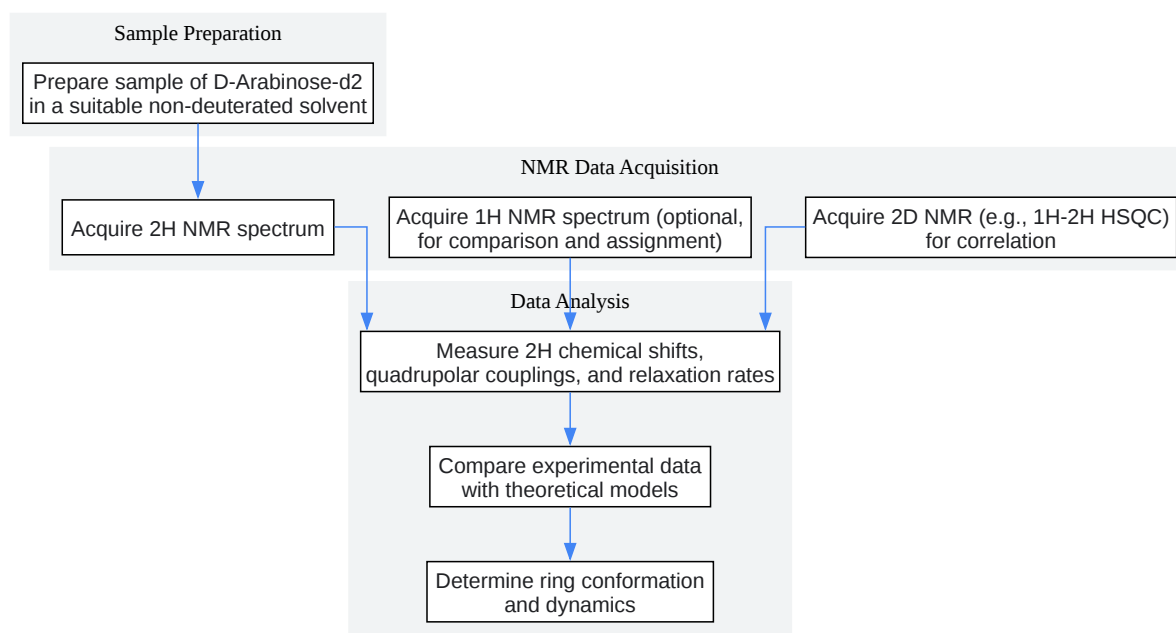
Applications of D-Arabinose-d2 in NMR

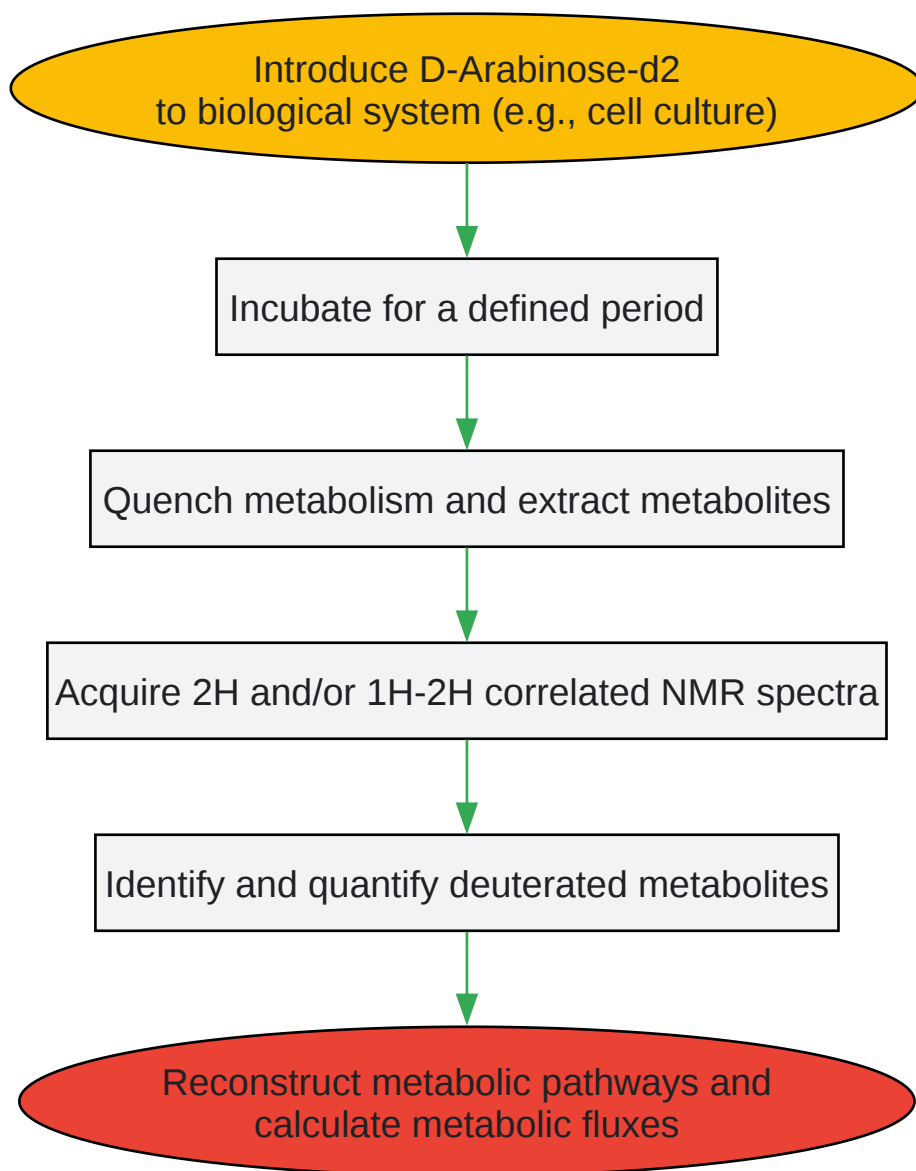
Spectroscopy

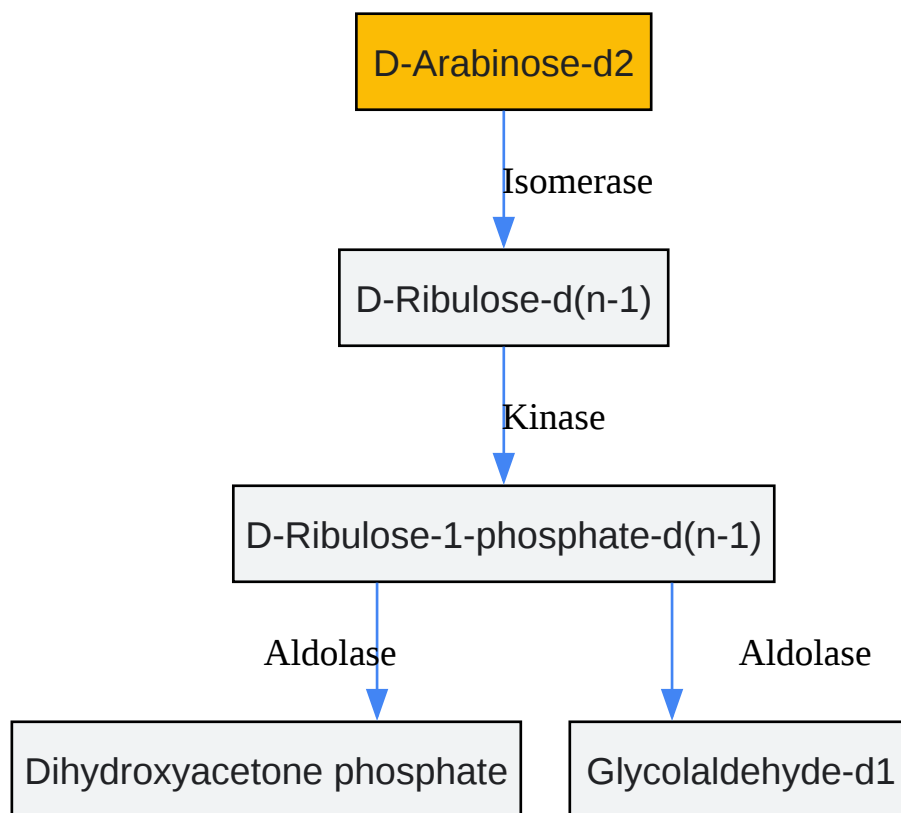
Conformational Analysis

The conformation of carbohydrates is crucial for their biological function, including their interactions with proteins.[4][5] Deuterium NMR of specifically labeled D-arabinose can provide valuable information about the puckering of the furanose or pyranose ring and the orientation of substituents.

Workflow for Conformational Analysis:







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References

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